H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH
Description
H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH is a nonapeptide composed of nine consecutive L-lysine residues linked by peptide bonds. Lysine (IUPAC name: (2S)-2,6-diaminohexanoic acid) is a basic, positively charged amino acid with a molecular weight of 146.19 g/mol. The nonapeptide’s molecular formula is C₅₄H₁₀₈N₁₈O₁₀, and its molecular weight is 1,458.5 g/mol (calculated as 9 × 146.19 g/mol minus 8 × 18.015 g/mol for water loss during peptide bond formation).
The peptide’s structure confers a high density of ε-amino groups (pKa ~10.5), making it highly cationic at physiological pH. This property underpins its ability to interact with negatively charged molecules, such as nucleic acids, glycosaminoglycans, and phospholipids. Applications include its use as a transfection enhancer in gene delivery, a stabilizer in protein formulations, and a model for studying polycationic biopolymers .
Properties
CAS No. |
21657-52-3 |
|---|---|
Molecular Formula |
C54H110N18O10 |
Molecular Weight |
1171.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C54H110N18O10/c55-28-10-1-19-37(64)46(73)65-38(20-2-11-29-56)47(74)66-39(21-3-12-30-57)48(75)67-40(22-4-13-31-58)49(76)68-41(23-5-14-32-59)50(77)69-42(24-6-15-33-60)51(78)70-43(25-7-16-34-61)52(79)71-44(26-8-17-35-62)53(80)72-45(54(81)82)27-9-18-36-63/h37-45H,1-36,55-64H2,(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,77)(H,70,78)(H,71,79)(H,72,80)(H,81,82)/t37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1 |
InChI Key |
WAWSXADUTCSBPM-NVAZTIMOSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Lysine Derivatives
| Compound | Molecular Weight (g/mol) | Charge at pH 7 | Solubility in Water (g/L) | Key Applications |
|---|---|---|---|---|
| H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH | 1,458.5 | +9 | 50 (moderate) | Gene delivery, protein stabilization |
| L-Lysine HCl | 182.65 | +1 | 1,120 | Nutritional supplements |
| Tri-Lysine | 402.5 | +3 | 300 | Drug delivery |
| [C₂OHmim][Lys] | 292.3 | -1 (anion) | Miscible | CO₂ absorption |
Preparation Methods
Resin Selection and Side-Chain Attachment
Solid-phase synthesis remains the gold standard for producing defined lysine-rich peptides. A critical innovation involves anchoring the peptide to the resin through the ε-amino group of lysine rather than the traditional α-carboxyl group. This method prevents steric hindrance during elongation and improves yield for long, repetitive sequences. Chloroformoxymethyl polystyrene-2% divinylbenzene resin is commonly used due to its compatibility with lysine’s side-chain chemistry.
Coupling and Deprotection Cycles
-
Coupling Agents : Symmetrical anhydrides of N-α-Fmoc-protected amino acids are preferred for stepwise elongation. For example, Fmoc-Lys(Boc)-OH is activated using dicyclohexylcarbodiimide (DCC) and 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOBt) to minimize racemization.
-
Deprotection : Piperidine (55% in dimethylformamide, DMF) efficiently removes Fmoc groups without compromising side-chain protections (e.g., Boc on lysine).
Table 1 : SPPS Conditions for Nona-Lysine Synthesis
Challenges in Repetitive Lysine Sequences
The nona-lysine sequence poses aggregation risks due to its high positive charge density. To mitigate this:
-
Solvent Optimization : Anhydrous DMF with 0.1 M hydroxybenzotriazole (HOBt) enhances solubility during coupling.
-
Pseudoproline Dipeptides : Incorporating temporary pseudoproline moieties at strategic positions disrupts β-sheet formation, though this is less common in homopolymeric sequences.
Solution-Phase Peptide Synthesis
Stepwise Condensation in Aqueous Media
Prebiotic-inspired methods offer an alternative to SPPS. Lysine thioacids react with aminonitriles in neutral water to form peptide bonds in near-quantitative yields. This approach avoids organic solvents and aligns with green chemistry principles.
Thioacid-Aminonitrile Coupling
The reaction proceeds via nucleophilic attack of the aminonitrile’s amino group on the thioacid’s carbonyl carbon, followed by nitrile hydrolysis to yield the peptide. For nona-lysine, sequential coupling of lysine thioacid monomers achieves oligomerization, though purification remains challenging due to similar physicochemical properties of intermediates.
Table 2 : Aqueous-Phase Synthesis Parameters
Thermal Polymerization of Lysine Monomers
Heating lysine hydrochloride at 150–210°C induces polycondensation via lactam formation and subsequent ring-opening polymerization. While this method generates high-molecular-weight polylysines, it lacks sequence control, making it unsuitable for defined nona-lysine synthesis.
Hybrid Approaches: Solid-Phase Fragment Condensation
Segment Coupling on Resin
To reduce stepwise synthesis time, pre-synthesized lysine oligomers (e.g., tri- or hexa-lysine) are coupled to resin-bound fragments. For example:
-
Synthesize H-Lys-Lys-Lys-OH via SPPS.
This method halves the number of coupling cycles but requires orthogonal protection for fragment ligation (e.g., Alloc for temporary ε-amino protection).
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column and acetonitrile/water gradients (0.1% trifluoroacetic acid) resolves nona-lysine from deletion sequences.
Mass Spectrometry (MS)
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms molecular weight (theoretical [M+H]⁺ = 1,170.6 Da).
Table 3 : Analytical Data for Nona-Lysine
| Technique | Result | Reference |
|---|---|---|
| HPLC Purity | >90% | |
| MALDI-TOF MS | m/z 1,170.6 | |
| Amino Acid Analysis | Lys = 9.0 ± 0.2 residues |
Scalability and Industrial Considerations
Q & A
Q. What are the recommended methods for synthesizing H-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-Lys-OH, and how can purity be validated?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used for lysine-rich peptides. Employ Fmoc- or Boc-protected lysine residues to mitigate side reactions. After synthesis, purify the peptide using reversed-phase HPLC with a C18 column and a water-acetonitrile gradient containing 0.1% TFA. Validate purity (>95%) via analytical HPLC and confirm identity using mass spectrometry (e.g., MALDI-TOF or ESI-MS). For structural confirmation, use in DMSO-d to resolve backbone amide and side-chain ε-amino protons . Ensure reproducibility by documenting reagent sources, molar ratios, and purification steps in detail .
Q. How does the solubility of this compound vary under different pH conditions, and what buffers are optimal for in vitro studies?
- Methodological Answer : Lysine’s ε-amino groups confer high hydrophilicity and pH-dependent solubility. Dissolve the peptide in aqueous buffers (e.g., PBS, Tris-HCl) at pH 7.4 for physiological studies. For acidic conditions (pH <5), use citrate buffer, but note potential aggregation due to protonated side chains. Quantify solubility via UV-Vis spectroscopy at 280 nm (if Tyr/Trp residues are absent, use derivatization with ninhydrin). Pre-filter solutions through 0.22 µm membranes to remove particulates .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : While specific toxicity data may be limited, follow general peptide-handling guidelines: use gloves, lab coats, and eye protection. Avoid inhalation of dry powder by working in a fume hood. Store lyophilized peptide at -20°C under desiccation. In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician, providing the safety data sheet (SDS) for reference .
Advanced Research Questions
Q. How can researchers investigate the role of this compound in epigenetic regulation, particularly in histone modification?
- Methodological Answer : Lysine residues are key targets for post-translational modifications (e.g., acetylation, methylation). Design in vitro assays using recombinant histones and lysine acetyltransferases (KATs) or methyltransferases (KMTs). Monitor modifications via Western blot with modification-specific antibodies (e.g., anti-acetyl-lysine) or quantitative mass spectrometry. For cellular studies, use CRISPR/Cas9 to knockout endogenous histone-modifying enzymes and assess the peptide’s compensatory effects .
Q. What experimental strategies can resolve contradictions in reported data on lysine-rich peptides’ apoptotic effects?
- Methodological Answer : Discrepancies may arise from differences in cell models, peptide concentrations, or exposure times. Conduct dose-response studies (0.1–100 µM) across multiple cell lines (e.g., HEK293, HeLa) using flow cytometry (Annexin V/PI staining) to quantify apoptosis. Include controls for osmotic stress (e.g., equimolar NaCl) and validate lysine uptake via -labeled lysine tracing. Cross-validate findings with transcriptomic analysis (RNA-seq) of apoptosis-related genes (e.g., BAX, BCL-2) .
Q. How can molecular dynamics (MD) simulations be applied to predict the interaction of this compound with lipid bilayers or DNA?
- Methodological Answer : Use all-atom MD simulations in software like GROMACS or AMBER. Model the peptide in explicit solvent (TIP3P water) with physiological ion concentrations. For membrane interactions, embed the peptide near a POPC lipid bilayer and analyze insertion depth via lateral diffusion coefficients. For DNA binding, simulate electrostatic interactions between lysine’s positive charges and DNA’s phosphate backbone. Validate simulations with experimental data from surface plasmon resonance (SPR) or circular dichroism (CD) .
Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound on amino acid metabolism?
- Methodological Answer : Use nonlinear regression to fit dose-response curves (e.g., log[peptide] vs. metabolic activity) and calculate EC/IC values. For metabolomic data (LC-MS/MS), apply multivariate analysis (PCA, PLS-DA) to identify lysine-related pathway disruptions. Correct for multiple comparisons using false discovery rate (FDR) adjustments. Reproducibility can be enhanced by triplicate experiments and open-data deposition in repositories like MetaboLights .
Methodological & Ethical Considerations
Q. How should researchers address potential biases when designing studies on this compound’s biological activity?
- Methodological Answer : Implement blinding during data collection/analysis, especially in high-throughput screens. Use randomized plate layouts in cell-based assays to avoid edge effects. Pre-register hypotheses and analysis plans on platforms like Open Science Framework. Disclose all conflicts of interest, including funding sources, in the manuscript .
Q. What steps ensure the reproducibility of synthesis and characterization data for this compound?
- Methodological Answer : Provide detailed synthetic protocols in the Supplementary Information, including exact molar ratios, reaction times, and purification gradients. Share raw characterization data (HPLC chromatograms, NMR spectra) via public repositories (e.g., Zenodo). Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
